molecular formula C24H34O25 B13850042 Tetragalacturonic acid

Tetragalacturonic acid

Cat. No.: B13850042
M. Wt: 722.5 g/mol
InChI Key: GOIKIOHGMNUNBL-WLHJSCBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-GalA(α1-4)L-GalA(α1-4)GalA(α1-4)L-GalA is a tetrameric oligosaccharide composed of four L-galacturonic acid (L-GalA) units linked via α1-4 glycosidic bonds. This structure is notable for its linear, unbranched configuration and its role in plant cell wall pectin metabolism, where polygalacturonic acid chains contribute to structural integrity and ion-binding properties . For instance, shorter α1-4-galactobiose disaccharides (e.g., CAS 80446-85-1) are commercially available and used in glycobiology research, suggesting the tetramer may share solubility and reactivity trends with these analogs .

Properties

Molecular Formula

C24H34O25

Molecular Weight

722.5 g/mol

IUPAC Name

(2R,3S,4R,5S,6R)-6-[(2R,3S,4S,5S,6R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2R,3S,4S,5S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2+,3+,4+,5-,6+,7+,8-,9+,10+,11+,12-,13-,14-,15-,16+,21?,22-,23+,24-/m1/s1

InChI Key

GOIKIOHGMNUNBL-WLHJSCBQSA-N

Isomeric SMILES

[C@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@@H]3[C@@H]([C@H]([C@H](O[C@@H]3C(=O)O)O[C@H]4[C@H]([C@@H](C(O[C@H]4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-GalA(a1-4)L-GalA(a1-4)GalA(a1-4)L-GalA typically involves the enzymatic polymerization of galacturonic acid units. Enzymes such as pectin methylesterase and polygalacturonase play crucial roles in the synthesis process. The reaction conditions often include a controlled pH environment and specific temperature settings to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound involves the extraction of pectin from plant materials, such as citrus peels or apple pomace. The extracted pectin is then subjected to enzymatic treatment to produce the desired oligosaccharide. This process is carried out in large-scale bioreactors under controlled conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-GalA(a1-4)L-GalA(a1-4)GalA(a1-4)L-GalA undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using reagents like hydrogen peroxide.

    Reduction: The reduction of carbonyl groups back to hydroxyl groups can be achieved using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur at the hydroxyl groups, where they are replaced by other functional groups using reagents like acetic anhydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic conditions.

    Reduction: Sodium borohydride, in an aqueous or alcoholic medium.

    Substitution: Acetic anhydride, in the presence of a catalyst like pyridine.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

L-GalA(a1-4)L-GalA(a1-4)GalA(a1-4)L-GalA has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the properties and reactions of pectins.

    Biology: Investigated for its role in plant cell wall structure and function.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and biodegradability.

    Industry: Utilized in the food industry as a gelling agent and stabilizer.

Mechanism of Action

The mechanism of action of L-GalA(a1-4)L-GalA(a1-4)GalA(a1-4)L-GalA involves its interaction with various molecular targets and pathways:

    Molecular Targets: It interacts with cell wall polysaccharides and proteins, influencing cell wall integrity and function.

    Pathways Involved: It participates in the biosynthesis and remodeling of plant cell walls, affecting processes such as cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: α1-4-Galactobiose (CAS 80446-85-1)

  • Molecular Formula : C₁₂H₂₂O₁₁ (disaccharide of galactose) vs. C₂₄H₃₈O₂₈ (tetramer of L-GalA).
  • Linkage : Both feature α1-4 glycosidic bonds, but the tetramer includes uronic acid carboxyl groups, enhancing its polarity and metal-binding capacity .
  • Solubility : α1-4-Galactobiose is water-soluble (~5 mg/mL), whereas the L-GalA tetramer is expected to exhibit higher solubility due to ionizable carboxyl groups, similar to polygalacturonic acid derivatives .
  • Applications : While α1-4-galactobiose is used in blood group antigen studies, the L-GalA tetramer is hypothesized to interact with pectin-modifying enzymes or calcium ions in plant cell walls .

Functional Analog: α-D-Gal-(1→4)-β-D-Gal-(1→4)-D-GlcNAc ()

  • Structure : A trisaccharide with mixed α and β linkages, contrasting with the tetramer’s uniform α1-4 bonds.
  • Biological Role : This trisaccharide is involved in bacterial adhesion (e.g., in pathogen-host interactions), whereas the L-GalA tetramer’s anionic nature suggests roles in ionic crosslinking or signaling .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property L-GalA Tetramer α1-4-Galactobiose (CAS 80446-85-1) α-D-Gal-(1→4)-β-D-Gal-(1→4)-D-GlcNAc
Molecular Weight ~824 g/mol (calculated) 354.3 g/mol 503.5 g/mol
Linkage Type α1-4 α1-4 α1-4, β1-4
Solubility High (predicted) 5 mg/mL Moderate (varies with substituents)
Key Functional Groups Carboxyl (COOH) Hydroxyl (OH) Acetamido (GlcNAc), hydroxyl
Biological Role Plant cell wall integrity Blood group antigens Bacterial adhesion
References

Research Findings and Key Differences

  • Linkage Uniformity vs. Heterogeneity : The L-GalA tetramer’s uniform α1-4 bonds contrast with mixed-linkage oligosaccharides (e.g., α/β in ), impacting enzymatic degradation rates and molecular flexibility .
  • Charge and Reactivity : Carboxyl groups in the L-GalA tetramer enhance its interaction with cations (e.g., Ca²⁺), a feature absent in neutral galactose analogs like α1-4-galactobiose .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.